
NDI-091143
描述
NDI-091143 是一种强效且高亲和力的人 ATP-柠檬酸裂解酶 (ACLY) 抑制剂。该酶在将柠檬酸转化为乙酰辅酶 A 的代谢途径中起着至关重要的作用,乙酰辅酶 A 是脂质生物合成的关键前体。 This compound 由于其以高特异性和效力抑制 ACLY 的能力,在科学研究中展现出巨大潜力 .
作用机制
NDI-091143 通过变构抑制 ATP-柠檬酸裂解酶发挥作用。它稳定酶中大的构象变化,从而间接破坏柠檬酸结合。这种抑制会导致乙酰辅酶 A 的产生减少,进而影响脂质生物合成。 涉及的分子靶点和途径包括 ACLY 酶和依赖于乙酰辅酶 A 的下游代谢途径 .
生化分析
Biochemical Properties
NDI-091143 plays a significant role in biochemical reactions, particularly as an inhibitor of the ATP-citrate lyase enzyme . This enzyme is crucial at the intersection of glucose and lipid metabolism . This compound interacts with this enzyme, disrupting its function and thereby influencing various biochemical processes .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes . For instance, in thyroid cancer cell lines, this compound was found to suppress monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase . It inhibits the catalysis of ACLY allosterically by stabilizing large conformational changes in the citrate domain, which indirectly blocks the binding and recognition of citrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of ATP-citrate lyase . It interacts with this enzyme, which plays a crucial role in the intersection of glucose and lipid metabolism .
准备方法
合成路线和反应条件: NDI-091143 的合成涉及多个步骤,从市售起始原料开始。 反应条件通常涉及使用有机溶剂如二甲基亚砜 (DMSO) 和催化剂以促进反应 .
工业生产方法: this compound 的工业生产可能会遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 诸如高效液相色谱 (HPLC) 和质谱 (MS) 等技术将用于确保最终产品的质量和一致性 .
化学反应分析
反应类型: NDI-091143 主要由于存在反应性官能团(如磺酰胺和酯基)而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常见试剂和条件: 涉及 this compound 的反应中使用的常见试剂包括强酸和碱、氧化剂和还原剂。 反应通常在受控的温度和压力下进行,以确保预期的结果 .
主要产物: 由涉及 this compound 的反应形成的主要产物取决于具体的反应条件。 例如,酯基的水解会导致相应的羧酸的形成 .
科学研究应用
NDI-091143 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学方面,它被用作研究 ACLY 在代谢途径中作用的工具。在生物学方面,它有助于理解脂质生物合成的调控。在医学方面,this compound 正被研究用于治疗代谢疾病和某些类型的癌症。 在工业方面,它可用于开发新的药物和治疗剂 .
相似化合物的比较
与其他类似化合物相比,NDI-091143 在对 ACLY 的高亲和力和特异性方面是独一无二的。一些类似的化合物包括:
- 羟基柠檬酸三钾水合物
- 贝美普酸
- MEDICA16
这些化合物也抑制 ACLY,但它们的化学结构、作用机制和效力不同。 This compound 由于其变构抑制机制和高结合亲和力而脱颖而出 .
属性
IUPAC Name |
methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSHUWHIDBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NDI-091143?
A: this compound is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] this compound is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []
Q2: What are the downstream effects of ACLY inhibition by this compound?
A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, this compound reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []
Q3: Are there any structural analogs of this compound with improved characteristics?
A: Researchers have explored structural modifications to this compound to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the this compound structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to this compound. []
Q4: Has this compound shown efficacy in preclinical models of disease?
A: While specific data on this compound's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []
Q5: Does inhibiting fatty acid metabolism with this compound impact cellular processes beyond lipid production?
A: Research suggests that this compound, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using this compound to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



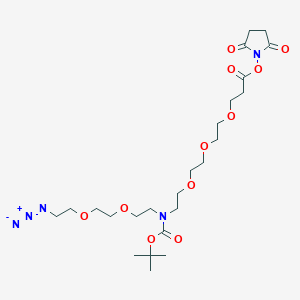
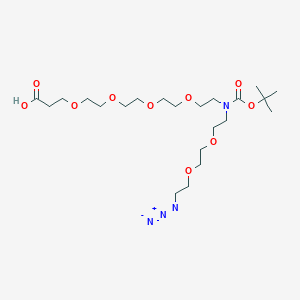
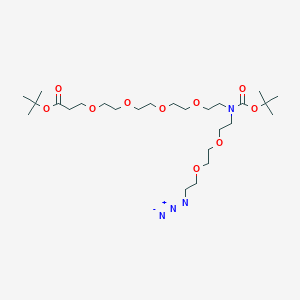
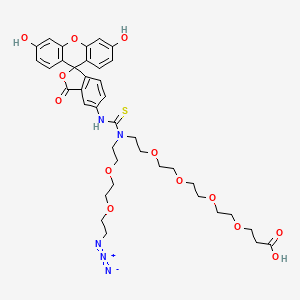
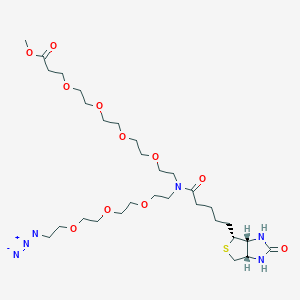

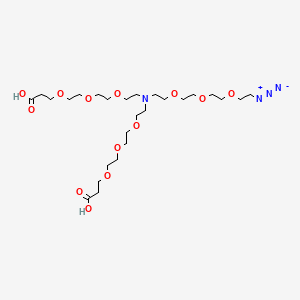
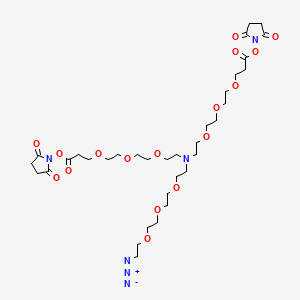
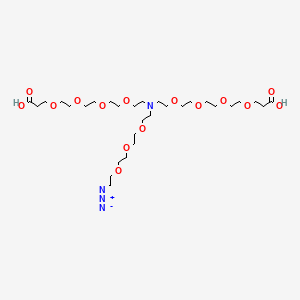
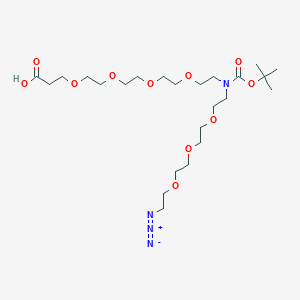


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
